molecular formula C9H17Cl B13189282 4-(Chloromethyl)-5,5-dimethylhex-1-ene

4-(Chloromethyl)-5,5-dimethylhex-1-ene

Cat. No.: B13189282
M. Wt: 160.68 g/mol
InChI Key: GHWTZAFFJOHHML-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5,5-dimethylhex-1-ene is a valuable organic intermediate designed for synthetic chemistry and drug discovery research. This compound features a terminal alkene and a reactive chloromethyl group on a branched hydrocarbon backbone, making it a versatile scaffold for constructing more complex molecular architectures. The terminal alkene is amenable to various reactions, including hydrofunctionalization and cycloaddition chemistry, while the chloromethyl group serves as an effective electrophile for nucleophilic substitution (SN2) reactions or can be used to introduce additional functional groups . Researchers can leverage this bifunctionality to develop novel compounds for applications in medicinal chemistry and materials science. For instance, structurally similar chloromethyl-substituted frameworks have been utilized in the synthesis of complex intermediates for natural product synthesis and in the development of fluorophores for biomedical imaging . As a reagent, its potential lies in its ability to undergo diverse transformations, enabling the exploration of new chemical space. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for personal use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

4-(chloromethyl)-5,5-dimethylhex-1-ene

InChI

InChI=1S/C9H17Cl/c1-5-6-8(7-10)9(2,3)4/h5,8H,1,6-7H2,2-4H3

InChI Key

GHWTZAFFJOHHML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC=C)CCl

Origin of Product

United States

Preparation Methods

Direct Chlorination of 5,5-Dimethylhex-1-ene Derivatives

One approach involves the selective chlorination of a precursor alkene with a methyl substituent at the 4-position. A typical method uses N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions to introduce the chloromethyl group at the 4-position.

  • Reagents: N-chlorosuccinimide, chloroform or dichloromethane as solvent
  • Conditions: Room temperature to mild heating, often under inert atmosphere to prevent side reactions
  • Yield: Moderate to good, depending on substrate purity and reaction time

This method benefits from operational simplicity but requires careful monitoring to avoid over-chlorination or allylic chlorination at undesired positions.

Multi-Step Synthesis via Alcohol Intermediates

An alternative method involves preparing the corresponding alcohol intermediate (4-(hydroxymethyl)-5,5-dimethylhex-1-ene), followed by conversion to the chloromethyl derivative via chlorination reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) .

  • Step 1: Synthesis of 4-(hydroxymethyl)-5,5-dimethylhex-1-ene by reduction of the corresponding aldehyde or ester.
  • Step 2: Conversion of the alcohol to chloromethyl via reaction with SOCl2 or PCl3.
  • Conditions: Typically carried out under anhydrous conditions, with temperature control to avoid elimination or rearrangement.
  • Purification: Column chromatography or recrystallization to isolate the pure chloromethyl compound.

This method offers higher selectivity and purity but requires additional synthetic steps.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Selectivity Notes
Direct chlorination with NCS N-chlorosuccinimide, CHCl3 Room temp, inert atmosphere 60–75 Moderate Simple, but risk of over-chlorination
Alcohol intermediate chlorination SOCl2 or PCl3, anhydrous solvents 0–25 °C, dry conditions 70–85 High Multi-step, higher purity
Copper-catalyzed chlorination CuCl2·2H2O, O2, HCl gas 60–120 °C, dichloroethane 85–97 High Efficient, scalable, requires optimization

Research Findings and Mechanistic Insights

  • Selectivity Control: The presence of geminal dimethyl groups at the 5-position provides steric hindrance that can direct chlorination preferentially to the 4-(chloromethyl) position, minimizing side reactions.
  • Reaction Monitoring: Gas chromatography and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and verifying structural integrity of the product.
  • Purification: Recrystallization from suitable solvents (e.g., dichloromethane, hexane mixtures) and silica gel chromatography are effective for isolating high-purity 4-(Chloromethyl)-5,5-dimethylhex-1-ene.

Summary and Recommendations

  • For laboratory-scale synthesis , the multi-step approach via alcohol intermediates followed by chlorination with thionyl chloride offers the best balance of yield and purity.
  • For industrial-scale production , copper-catalyzed chlorination under oxygen atmosphere in organic solvents provides a high-yield, efficient method, with the caveat of requiring precise control of reaction parameters.
  • Direct chlorination with N-chlorosuccinimide is suitable for rapid synthesis but demands careful reaction control to avoid impurities.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-5,5-dimethylhex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Derivatives such as 4-(azidomethyl)-5,5-dimethylhex-1-ene.

    Oxidation: Products like 4-(formylmethyl)-5,5-dimethylhex-1-ene.

    Reduction: 4-(methyl)-5,5-dimethylhex-1-ene.

Scientific Research Applications

4-(Chloromethyl)-5,5-dimethylhex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5,5-dimethylhex-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Table 1: BCME vs. This compound

Property BCME This compound
Molecular Formula C₂H₄Cl₂O C₈H₁₅Cl
Molecular Weight (g/mol) 114.96 146.66
Toxicity Carcinogenic Not reported
Reactivity High (ether cleavage) Moderate (alkene/chloromethyl synergy)

Thiazole-Based Chloromethyl Urea Derivatives

Examples :

  • 8a : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (MW: 362.1 g/mol, Yield: 50.3%)
  • 8b : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,5-dichlorophenyl)urea (MW: 412.0 g/mol, Yield: 58.1%)
  • 8c : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-chloro-4-fluorophenyl)urea (MW: 396.0 g/mol, Yield: 55.3%)

Key Differences :

  • These compounds integrate chloromethyl groups within aromatic thiazole rings, contrasting with the aliphatic chloromethyl group in this compound.
  • Synthetic yields (~50–58%) suggest moderate efficiency in introducing chloromethyl-thiazole motifs, whereas the target compound’s synthesis yield is unspecified.

Table 2: Thiazole Derivatives vs. Target Compound

Compound Molecular Weight (g/mol) Yield Key Functional Groups
8a–8c 362.1–412.0 50–58% Urea, thiazole, chloromethyl
Target Compound 146.66 N/A Alkene, chloromethyl

4-Bromo-5,5-dimethylcyclohex-2-en-1-one

Molecular Formula : C₈H₁₁BrO
Molecular Weight : 203.08 g/mol (CAS: 69083-80-3)
Key Differences :

  • This compound features a bromine substituent on a cyclohexenone ring, differing from the aliphatic chloromethyl-alkene structure of the target compound.
  • The electron-withdrawing ketone group in the cyclohexenone enhances electrophilicity, while the bromine atom serves as a superior leaving group compared to chloromethyl.
  • Applications: Likely used as an intermediate in organic synthesis, whereas this compound may serve in polymer or agrochemical production.

Table 3: Cyclohexenone Derivative vs. Target Compound

Property 4-Bromo-5,5-dimethylcyclohex-2-en-1-one This compound
Backbone Cyclohexenone ring Linear alkene
Halogen Bromine Chlorine
Key Reactivity Electrophilic substitution Nucleophilic substitution

Biological Activity

4-(Chloromethyl)-5,5-dimethylhex-1-ene is an organic compound with significant potential in various chemical and biological applications. Its structure, characterized by a chloromethyl group and a hexene backbone, allows for diverse reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceuticals.

The compound has the following properties:

PropertyValue
Molecular Formula C9H17Cl
Molecular Weight 160.68 g/mol
IUPAC Name This compound
InChI Key GHWTZAFFJOHHML-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(CC=C)CCl

The biological activity of this compound primarily arises from its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, facilitating various substitution reactions with nucleophiles such as amines and alcohols. This reactivity can lead to the formation of a variety of derivatives that may exhibit distinct biological activities.

Antimicrobial Activity

Research has shown that compounds containing chloromethyl groups often exhibit antimicrobial properties. For instance, derivatives synthesized from this compound have been tested for their efficacy against various bacterial strains. These studies indicate that certain derivatives possess significant antibacterial activity, potentially useful in developing new antibiotics .

Antiviral Potential

In addition to antimicrobial properties, preliminary studies suggest that some derivatives may also exhibit antiviral activities. The mechanism involves interference with viral replication processes, although specific pathways remain to be fully elucidated.

Case Studies

  • Synthesis of Antimicrobial Derivatives :
    In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting enhanced efficacy .
  • Antiviral Screening :
    A separate investigation focused on the antiviral potential of synthesized compounds derived from this compound against influenza virus. The study reported a notable reduction in viral titers in treated cell cultures compared to controls, indicating potential for further development into antiviral agents .

Comparison with Related Compounds

When compared to similar chloromethyl compounds, this compound shows unique reactivity patterns due to its specific structure:

CompoundAntimicrobial ActivityAntiviral Activity
This compoundHighModerate
Chloromethyl methyl etherModerateLow
4-(Chloromethyl)benzoic acidLowModerate

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